molecular formula C14H23F3N2O4 B12305908 rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, trifluoroacetic acid, cis

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, trifluoroacetic acid, cis

Cat. No.: B12305908
M. Wt: 340.34 g/mol
InChI Key: FSVUGDADUZDGFW-UHFFFAOYSA-N
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Description

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, trifluoroacetic acid, cis is a complex organic compound that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Formation of the carboxamide group: This is usually achieved through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and oxolane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide
  • N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxylic acid
  • N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxylate

Uniqueness

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide is unique due to its specific stereochemistry and the presence of trifluoroacetic acid, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C14H23F3N2O4

Molecular Weight

340.34 g/mol

IUPAC Name

N,N-dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H22N2O2.C2HF3O2/c1-14(2)12(15)11-4-3-10(16-11)9-5-7-13-8-6-9;3-2(4,5)1(6)7/h9-11,13H,3-8H2,1-2H3;(H,6,7)

InChI Key

FSVUGDADUZDGFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCC(O1)C2CCNCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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